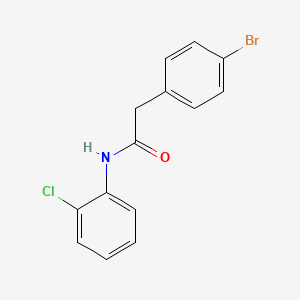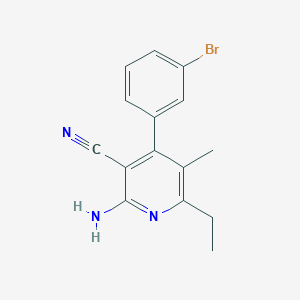![molecular formula C15H13N3O B5810378 3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been widely researched for its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学的研究の応用
3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied extensively for its potential applications in various fields of science. Some of the research areas where this compound has been explored include:
1. Cancer Research: Studies have shown that this compound exhibits anticancer properties by inhibiting the growth of cancer cells.
2. Neurodegenerative Diseases: Research has shown that this compound has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antibacterial and Antifungal Activities: Studies have demonstrated that this compound exhibits antibacterial and antifungal activities against various strains of bacteria and fungi.
作用機序
More research is needed to fully understand the mechanism of action of this compound and how it exerts its biological effects.
3. Optimization of
実験室実験の利点と制限
The advantages of using 3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its potent biological activities and its ability to selectively target certain enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. Some of the potential areas of exploration include:
1. Development of Novel Therapeutics: Further research is needed to explore the potential of this compound as a novel therapeutic agent for various diseases.
2. Elucidation of
合成法
The synthesis method of 3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be optimized to improve the yield and purity of the final product.
4. Toxicity Studies: Further studies are needed to evaluate the potential toxicity of this compound and its safety profile in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to optimize its synthesis method for future use.
特性
IUPAC Name |
5-(2,4-dimethylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-6-13(11(2)8-10)15-17-14(18-19-15)12-4-3-7-16-9-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTAPUUITKZFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)

![2-[(4-methylphenyl)sulfonyl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5810309.png)




![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)


![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)